N-acetyl-D-proline

Descripción general

Descripción

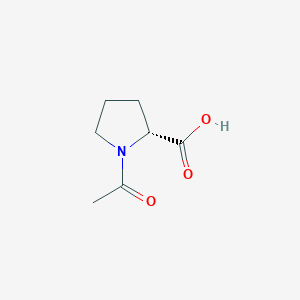

N-acetyl-D-proline is an organic compound belonging to the class of proline derivatives. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline molecule. This compound is known for its stability and solubility in various solvents, making it a valuable substance in both research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-acetyl-D-proline can be synthesized through the acetylation of D-proline. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted at elevated temperatures, usually between 50°C to 70°C, to ensure efficient acetylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetic anhydride and D-proline in large reactors, with careful control of temperature and reaction time to maximize yield and purity. The resulting product is then purified through crystallization and drying processes .

Análisis De Reacciones Químicas

Types of Reactions: N-acetyl-D-proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to D-proline.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Regeneration of D-proline.

Substitution: Formation of various substituted proline derivatives.

Aplicaciones Científicas De Investigación

Skin Permeation Enhancement

2.1 Enhancing Drug Delivery

N-acetyl-D-proline has been evaluated as a skin permeation enhancer for various drugs. A study demonstrated that proline derivatives significantly improved the skin permeability of model drugs like theophylline and diclofenac. The mechanism involves interaction with the skin barrier lipids, which alters their structure without extracting them, thus enhancing drug absorption while maintaining low toxicity levels . This property positions this compound as a promising candidate in transdermal drug delivery systems.

Biochemical Research

3.1 Role in Inflammation and Tissue Repair

This compound may play a role in inflammatory processes and tissue repair mechanisms. Related compounds have been implicated in modulating inflammatory responses and promoting healing in various tissues. For example, N-acetyl-seryl-aspartyl-lysyl-proline has shown protective effects against inflammation in experimental colitis models by inhibiting pro-inflammatory factors . While direct evidence for this compound's role in inflammation is still emerging, its structural characteristics suggest it could have similar effects.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of N-acetyl-D-proline involves its interaction with specific enzymes and receptors in the body. It can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. For example, it can inhibit angiotensin-converting enzyme, which plays a role in blood pressure regulation .

Comparación Con Compuestos Similares

N-acetyl-L-proline: Similar in structure but differs in the stereochemistry of the proline moiety.

N-acetyl-L-methionine: Another acetylated amino acid with different functional properties.

N-acetyl-L-cysteine: Known for its antioxidant properties .

Uniqueness: N-acetyl-D-proline is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its stability under various conditions. This makes it particularly valuable in research focused on stereospecific interactions and reactions .

Actividad Biológica

N-acetyl-D-proline is an N-acyl derivative of proline, a naturally occurring amino acid. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 157.17 g/mol

- IUPAC Name : (2R)-1-acetylpyrrolidine-2-carboxylic acid

- Classification : N-acyl-alpha amino acid

The compound is primarily produced in yeast, specifically Saccharomyces cerevisiae, and is classified under organic compounds known as n-acyl-alpha amino acids .

1. Metabolic Role

This compound plays a crucial role in proline metabolism. Proline is essential for various physiological functions, including protein synthesis and cellular signaling. In yeast, this compound acts as a metabolite that supports growth under specific nutritional conditions .

2. Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory responses, particularly in lung diseases characterized by neutrophilic inflammation. For instance, N-acetylated proline-glycine-proline (N-ac-PGP), a related compound, has demonstrated chemotactic effects on human neutrophils via G protein-coupled receptors, suggesting that this compound may have similar mechanisms .

Table 1: Summary of Key Studies on this compound

| Study | Findings | Methodology |

|---|---|---|

| Reilly et al. (2009) | Demonstrated that N-ac-PGP induced neutrophil influx in mice models of lung inflammation | Intratracheal administration in mouse models |

| Gaggar et al. (2008) | Investigated the role of collagen fragments in chronic obstructive pulmonary disease (COPD) | Analysis of airway exposure effects |

| Kumar and Yin (2018) | Reviewed the protective effects of AcSDKP (related peptide) on inflammation and fibrosis | Literature review and meta-analysis |

3. Potential Therapeutic Applications

The anti-inflammatory properties of this compound suggest potential therapeutic applications in treating conditions like COPD and other inflammatory diseases. The modulation of neutrophil activity presents a promising avenue for developing new treatments aimed at reducing tissue damage caused by chronic inflammation .

Case Study 1: Neutrophilic Inflammation in Lung Diseases

In a controlled study involving mice, researchers administered N-ac-PGP to assess its impact on neutrophilic inflammation. The results indicated a significant increase in neutrophil recruitment to the airways, leading to enhanced understanding of how this compound could influence inflammatory processes in lung diseases such as asthma and COPD .

Case Study 2: Proline Metabolism in Trypanosomes

Another study explored the metabolism of proline in Trypanosoma brucei, which relies heavily on proline as a carbon source during its lifecycle. The findings underscored the importance of proline metabolism not only for the parasite's survival but also suggested that derivatives like this compound could play roles in metabolic regulation within host organisms .

Propiedades

IUPAC Name |

(2R)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352112 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59785-68-1 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-acetyl-D-proline interact with SAP and what are the downstream effects of this interaction?

A1: this compound binds to each of the five binding sites of the SAP pentamer. [, ] This interaction is primarily driven by the D-proline headgroup. [] While the exact binding mechanism is still being investigated, X-ray crystallography suggests a potential electrostatic interaction between the carbonyl oxygen of the acetyl group in this compound and the amide group of Gln148 in SAP. [] This binding affinity is significantly strong, particularly when multiple this compound units are presented multivalently. For instance, a decavalent ligand presenting ten this compound headgroups exhibited sub-nanomolar affinity (approximately 250 pM), exceeding the affinity of SAP for amyloid deposits. [] This multivalent interaction can lead to the cross-linking of two SAP pentamers. []

Q2: What is the impact of multivalent presentation of this compound on its interaction with SAP?

A2: Presenting multiple this compound units in a multivalent manner significantly enhances the binding affinity to SAP. [] This is evident in the development of pentavalent and decavalent ligands, which display significantly higher affinity compared to the monovalent this compound. [] The increased avidity arises from the simultaneous engagement of multiple binding sites on the SAP pentamer. This multivalent binding can also promote the cross-linking of SAP pentamers, as observed in the crystal structure of SAP complexed with the decavalent ligand. [] Notably, this cross-linking effect is also observed with the lead drug candidate CPHPC, which similarly presents multiple proline-based groups. [] These findings highlight the potential of multivalent ligands as a strategy for enhancing the targeting of SAP for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.